molecular formula C10H19NO4 B13647840 (3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol

(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol

Cat. No.: B13647840
M. Wt: 217.26 g/mol
InChI Key: FSSQTAOGGBWNKE-UHFFFAOYSA-N
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Description

Tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a hydroxytetrahydro-2H-pyran-3-yl carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate typically involves the protection of hydroxyl groups and the formation of carbamate esters. One common method includes the reaction of (3R,4R)-4-hydroxytetrahydro-2H-pyran-3-ylamine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbamate group can produce amines .

Scientific Research Applications

Tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme function and inhibition .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-(4-hydroxyoxan-3-yl)carbamate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)

InChI Key

FSSQTAOGGBWNKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1O

Origin of Product

United States

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